![molecular formula C14H19FN2O2 B2840649 N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 2034204-38-9](/img/structure/B2840649.png)

N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

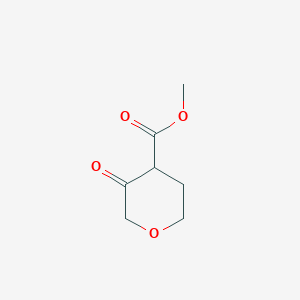

Descripción

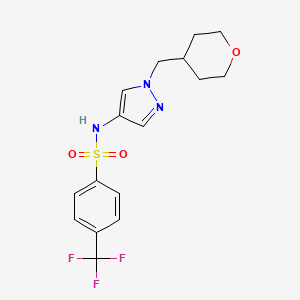

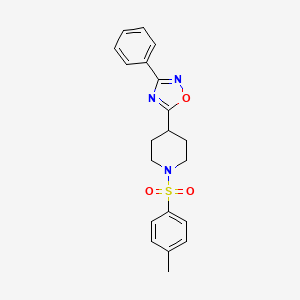

“N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide” is a complex organic compound. It contains a benzoxazepine ring, which is a type of heterocyclic compound . Benzoxazepines are a rare class of benzoxazepine derivatives .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazepine derivatives can be synthesized by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method has been used to prepare a series of benzoxazepine derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The benzoxazepine ring, in particular, could potentially undergo a variety of reactions .Aplicaciones Científicas De Investigación

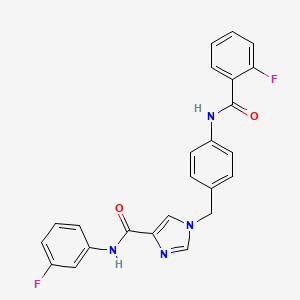

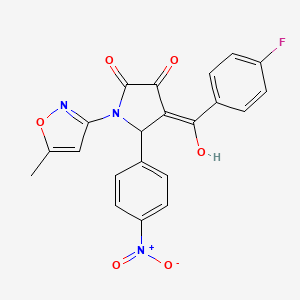

- Researchers have explored the use of this compound in asymmetric hydrogenation reactions. Specifically, it has been employed in the hydrogenation of dibenzo[b,f][1,4]oxazepine, dibenzo[b,f][1,4]thiazepine, and dibenzo[b,e]azepine derivatives. Chiral cationic ruthenium diamine catalysts facilitate this process, resulting in diverse chiral seven-membered N-heterocycles with excellent yields (up to 99%) and enantioselectivity (up to 99% ee) .

- Synthetic protocols for constructing dibenzo[b,f][1,4]oxazepine and its derivatives have been developed. These methods enable the efficient preparation of diverse analogs for further biological evaluation .

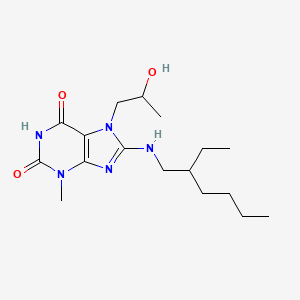

- Benzodiazepines, a class of compounds related to dibenzo[b,f][1,4]oxazepine, possess valuable pharmacological effects. Researchers have used continuous flow synthesis to prepare six benzodiazepines from aminobenzophenones, including diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam .

Asymmetric Hydrogenation of Dibenzo-Fused Azepines

Synthesis of Dibenzo[b,f][1,4]oxazepine Derivatives

Continuous Flow Synthesis of Benzodiazepines

Propiedades

IUPAC Name |

N-butan-2-yl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-3-10(2)16-14(18)17-6-7-19-13-5-4-12(15)8-11(13)9-17/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRMOAFBAMFNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)N1CCOC2=C(C1)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone](/img/structure/B2840575.png)

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)

![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)

![1,3-dimethyl-7-phenyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840582.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)